Boc-ile-gly-OH
CAS No.: 16257-05-9
VCID: VC21536864
Molecular Formula: C13H24N2O5
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-ile-gly-OH, also known as N-tert-butoxycarbonyl-L-isoleucyl-glycine, is a peptide derivative commonly used in organic synthesis and peptide chemistry. It is a protected form of the dipeptide isoleucyl-glycine, where the amino group of isoleucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. Synthesis and ApplicationsBoc-ile-gly-OH is synthesized through the coupling of Boc-L-isoleucine with glycine or its derivatives, typically using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This compound is valuable in the synthesis of peptides and proteins, especially when specific sequences are required. Synthesis Steps
Research FindingsBoc-ile-gly-OH is extensively used in peptide chemistry due to its versatility and stability. It serves as a building block for more complex peptides and has been involved in various studies related to peptide synthesis and modification. The Boc group is easily removable under acidic conditions, making it a convenient protecting group for peptide synthesis. Comparison with Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 16257-05-9 | ||||||||||||
Product Name | Boc-ile-gly-OH | ||||||||||||
Molecular Formula | C13H24N2O5 | ||||||||||||
Molecular Weight | 288.34 g/mol | ||||||||||||
IUPAC Name | 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | ||||||||||||
Standard InChI | InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | ||||||||||||
Standard InChIKey | OWJXXJTWCMKBCI-WPRPVWTQSA-N | ||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | ||||||||||||
SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | ||||||||||||
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | ||||||||||||
Synonyms | BOC-ILE-GLY-OH;16257-05-9;ZINC2522582;AKOS022181241;AJ-37208;AK-60631;N-[N-(tert-Butoxycarbonyl)-L-isoleucyl]glycine;2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)aceticacid | ||||||||||||
PubChem Compound | 7016051 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume